4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve more advanced techniques such as the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane or dimethylformamide . This method is preferred for its efficiency and ability to produce high yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The benzylic carbon can be oxidized to form benzyl alcohol or benzaldehyde.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Corresponding carboxylate salts and alcohols.
Scientific Research Applications
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions . The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but different applications.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Benzyl paraben: A benzyl ester used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to its specific structure, which combines an amino acid derivative with a piperazine ring and a benzyl ester group. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-20(11-14(21)3)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14?,16-/m0/s1 |
InChI Key |
YAJYAQFQXGKZGN-WMCAAGNKSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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